2-(3-Bromo-2-fluorophenyl)ethanamine
Overview
Description
2-(3-Bromo-2-fluorophenyl)ethanamine is an organic compound with the molecular formula C8H9BrFN It is a derivative of ethanamine, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-fluorophenyl)ethanamine typically involves the reaction of 3-bromo-2-fluorobenzaldehyde with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the Intermediate: The starting material, 3-bromo-2-fluorobenzaldehyde, is reacted with ethylamine in the presence of a suitable catalyst.
Reduction: The intermediate formed is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-fluorophenyl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as LiAlH4 are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding carboxylic acids.
Scientific Research Applications
2-(3-Bromo-2-fluorophenyl)ethanamine has several scientific research applications:
Pharmaceutical Research: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the effects of halogenated ethanamines on biological systems.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-fluorophenyl)ethanamine involves its interaction with specific molecular targets in biological systems. The bromine and fluorine substituents on the phenyl ring can influence the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-fluorophenyl)ethanamine: This compound has a similar structure but with the bromine atom positioned differently on the phenyl ring.
2-(3-Chloro-2-fluorophenyl)ethanamine: A similar compound where the bromine atom is replaced with chlorine.
2-(3-Bromo-4-fluorophenyl)ethanamine: Another derivative with different positioning of the fluorine atom.
Uniqueness
2-(3-Bromo-2-fluorophenyl)ethanamine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it valuable for specific applications where these properties are desired.
Properties
IUPAC Name |
2-(3-bromo-2-fluorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIFQRRRDGPAAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299155 | |
Record name | 3-Bromo-2-fluorobenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874285-15-1 | |
Record name | 3-Bromo-2-fluorobenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874285-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-fluorobenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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